molecular formula C9H7F3N2O3 B14747436 N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide CAS No. 395-99-3

N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14747436
CAS No.: 395-99-3
M. Wt: 248.16 g/mol
InChI Key: OUBDJIKZZHLUBF-UHFFFAOYSA-N
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Description

N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7F3N2O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 2-(trifluoromethyl)aniline followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: 2-amino-5-(trifluoromethyl)phenylacetamide.

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-nitro-5-(trifluoromethyl)benzoic acid and ammonia.

Scientific Research Applications

N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and nitro groups.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its nitro and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure with a cyano group instead of a nitro group.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains trifluoromethyl groups but with a thiourea linkage.

    5-nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide: Contains both nitro and trifluoromethyl groups with a different core structure.

Uniqueness

N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of a nitro group, trifluoromethyl group, and acetamide group on a single aromatic ring makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

395-99-3

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-6(9(10,11)12)2-3-8(7)14(16)17/h2-4H,1H3,(H,13,15)

InChI Key

OUBDJIKZZHLUBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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